Propyl[(3,4,5-trifluorophenyl)methyl]amine
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Overview
Description
Propyl[(3,4,5-trifluorophenyl)methyl]amine: is an organic compound with the molecular formula C10H12F3N. This compound features a propyl group attached to a benzylamine structure, where the benzene ring is substituted with three fluorine atoms at the 3, 4, and 5 positions. The presence of fluorine atoms significantly influences the compound’s chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propyl[(3,4,5-trifluorophenyl)methyl]amine typically involves the reaction of 3,4,5-trifluorobenzyl chloride with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Propyl[(3,4,5-trifluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Propyl[(3,4,5-trifluorophenyl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of Propyl[(3,4,5-trifluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Benzylamine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
3,4,5-Trifluorobenzylamine: Similar structure but without the propyl group, affecting its reactivity and applications.
Propylamine: Lacks the benzyl and fluorine components, making it less versatile in chemical synthesis.
Uniqueness: Propyl[(3,4,5-trifluorophenyl)methyl]amine is unique due to the combined presence of the propyl group, benzylamine structure, and trifluoromethyl substitutions. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
Propyl[(3,4,5-trifluorophenyl)methyl]amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound is characterized by a propyl group attached to a trifluorinated phenyl moiety. The presence of trifluoromethyl groups can significantly influence the compound's lipophilicity and biological interactions.
Target Interactions
Compounds similar to this compound have been shown to interact with various biological targets. Notably:
- Tubulin : Inhibition of tubulin polymerization disrupts microtubule formation, which is essential for cell division and intracellular transport.
- Heat Shock Protein 90 (Hsp90) : This protein is crucial for the proper folding of many proteins involved in cancer progression.
- Histone Lysine-Specific Demethylase 1 (HLSD1) : Inhibitors can affect gene expression by altering histone methylation patterns.
These interactions suggest that the compound may exhibit anti-cancer properties by disrupting cellular processes critical for tumor growth and survival .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines and inhibit tumor growth through multiple pathways .
Antimicrobial Activity
The compound has also shown promising results against bacterial and fungal pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes .
Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may protect against neurotoxicity induced by glutamate, indicating potential applications in treating neurodegenerative diseases .
Research Findings and Case Studies
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Antimicrobial | Effective against various bacteria and fungi | |
Neuroprotective | Reduces glutamate-induced neurotoxicity | |
Enzyme Inhibition | Targets tubulin and Hsp90 |
Properties
Molecular Formula |
C10H12F3N |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-[(3,4,5-trifluorophenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-2-3-14-6-7-4-8(11)10(13)9(12)5-7/h4-5,14H,2-3,6H2,1H3 |
InChI Key |
UBPDLZQIFKOSAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC(=C(C(=C1)F)F)F |
Origin of Product |
United States |
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